Pravastatin 6'-Ketone Sodium Salt
Description
Overview of Statin Class Metabolism
Statins, formally known as HMG-CoA reductase inhibitors, are a class of drugs that lower cholesterol levels in the body. heart.orgclevelandclinic.orgwikipedia.org They primarily work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the liver's production of cholesterol. clevelandclinic.orgwikipedia.orgwikipedia.org The metabolism of statins can vary significantly depending on their chemical structure, particularly their hydrophilicity (water-solubility) or lipophilicity (fat-solubility). pharmgkb.org
Hydrophilic statins, such as pravastatin (B1207561), are generally not extensively metabolized by the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.orgdrugbank.comnih.gov Instead, their clearance from the body involves other pathways, including renal excretion and biotransformation through processes like isomerization and conjugation. nih.govfda.gov In contrast, lipophilic statins undergo more extensive metabolism by CYP enzymes. pharmgkb.org This distinction in metabolic pathways has important implications for potential drug interactions and individual patient responses.
Significance of Pravastatin Metabolism in Research
Research into pravastatin's biotransformation helps to identify the various metabolites formed and to characterize their biological activity. fda.govnih.gov While the major metabolites of pravastatin are generally considered to have significantly less HMG-CoA reductase inhibitory activity than the parent compound, a comprehensive understanding of all derivatives is crucial for a complete pharmacological profile. wikipedia.orgfda.gov This knowledge can aid in the development of new drugs with improved properties and can help to explain variability in patient outcomes. nih.gov
Identification of Pravastatin 6'-Ketone Sodium Salt as a Key Derivative/Metabolite
Among the various metabolites of pravastatin, this compound has been identified as a notable derivative. psu.eduusbio.net Its formation involves the oxidation of a hydroxyl group on the pravastatin molecule to a keto group. fda.govpsu.edu This transformation is one of several elucidated biotransformation pathways for pravastatin, which also include isomerization, hydroxylation, and conjugation. fda.govpsu.edu
Detailed Research Findings
The following tables summarize key information regarding Pravastatin and its 6'-Ketone derivative.
| Compound | CAS Registry Number | Molecular Formula | Key Identifier |
| Pravastatin Sodium Salt | 81131-70-6 caymanchem.comrndsystems.com | C23H35NaO7 rndsystems.com | HMG-CoA Reductase Inhibitor nih.gov |
| This compound | 201423-59-8 (free acid) chemicalbook.com | Not specified in search results | Impurity/Metabolite of Pravastatin usbio.net |
| Metabolic Pathway | Description | Key Enzymes/Processes |
| Isomerization | Conversion to 6-epi pravastatin and the 3α-hydroxyisomer of pravastatin (SQ 31,906). fda.govpsu.edu | Enzymatic and non-enzymatic processes. |
| Ring Hydroxylation | Addition of a hydroxyl group to the ring structure (e.g., to form SQ 31,945). fda.gov | Enzymatic processes. |
| Side Chain Oxidation | ω-1 oxidation of the ester side chain and β-oxidation of the carboxy side chain. fda.gov | Enzymatic processes. |
| Oxidation to Ketone | Oxidation of a hydroxyl group to a keto group, forming Pravastatin 6'-Ketone. fda.govpsu.edu | Enzymatic processes. |
| Conjugation | Attachment of another molecule, such as glucuronic acid. drugbank.comfda.gov | Glucuronidation. drugbank.com |
Properties
Molecular Formula |
C₂₃H₃₃NaO₇ |
|---|---|
Molecular Weight |
444.49 |
Synonyms |
(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-6-oxo-1-naphthaleneheptanoic Acid Sodium Salt; [1α(βS*,δS*),2α,8β(R*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-6 |
Origin of Product |
United States |
Formation and Metabolic Pathways of Pravastatin 6 Ketone Sodium Salt
Biotransformation Pathways of Pravastatin (B1207561)
The metabolic journey of pravastatin is multifaceted, involving both enzyme-catalyzed reactions and non-enzymatic degradation processes. While pravastatin is known for having minimal metabolism by the cytochrome P450 (CYP) enzyme system, it is not entirely inert. droracle.ai The primary routes of its biotransformation include isomerization and enzymatic ring hydroxylation. droracle.ai
Enzymatic Processes in Liver and Other Tissues
The liver is the primary site for pravastatin metabolism. nih.gov Unlike many other statins, pravastatin's metabolism is not significantly mediated by the cytochrome P450 isoenzymes. drugbank.com Instead, its biotransformation is largely governed by other enzymatic reactions, such as isomerization and glucuronidation. drugbank.com The major metabolites identified are the 3α-hydroxy isomer and 6-epi-pravastatin. droracle.ai
The formation of a ketone at the 6'-position would involve the oxidation of the secondary alcohol group at this position on the hexahydronaphthalene (B12109599) ring of pravastatin. While direct evidence for a specific enzyme responsible for this transformation is not prominently documented in the literature, it is plausible that dehydrogenase enzymes present in the liver and other tissues could catalyze this oxidation. Such enzymes are known to facilitate the conversion of hydroxyl groups to ketones in various metabolic pathways.
Non-Enzymatic Degradation Mechanisms
Pravastatin is susceptible to degradation under various chemical conditions, which can lead to the formation of several products. Forced degradation studies, which subject the drug to stresses like acid, base, oxidation, heat, and light, provide insights into its intrinsic stability and potential degradation pathways. ajpaonline.comresearchgate.netresearchgate.net
Under acidic conditions, pravastatin is known to undergo degradation, forming multiple products. researchgate.net Similarly, oxidative stress, often simulated in studies using hydrogen peroxide, can lead to the formation of various degradation products. ajpaonline.com The formation of Pravastatin 6'-Ketone could potentially occur as a result of such non-enzymatic oxidation, where the hydroxyl group at the 6'-position is chemically oxidized to a ketone. The stability of pravastatin is found to be pH-dependent, with degradation being more pronounced in acidic conditions compared to alkaline conditions. researchgate.net
| Stress Condition | Observed Degradation Products | Potential for 6'-Ketone Formation |
|---|---|---|
| Acid Hydrolysis | Multiple degradation products formed. researchgate.net | Possible, as the molecule is unstable in acidic media. |
| Base Hydrolysis | More stable than in acidic conditions, but one degradation product observed. researchgate.net | Less likely compared to acidic or oxidative stress. |
| Oxidative Stress (e.g., H2O2) | Multiple degradation products formed. ajpaonline.com | Plausible, via direct oxidation of the 6'-hydroxyl group. |
| Thermal Stress | Degradation observed at elevated temperatures. ajpaonline.com | Possible, could facilitate oxidation. |
| Photolytic Stress | Degradation observed upon exposure to light. ajpaonline.com | Possible, light can catalyze oxidative reactions. |
Precursor Compounds and Structural Rearrangements Leading to Pravastatin 6'-Ketone
The direct precursor to Pravastatin 6'-Ketone is pravastatin itself. The key structural rearrangement is the oxidation of the hydroxyl group (-OH) at the 6'-position of the decalin ring system to a keto group (=O).
Pravastatin is derived from mevastatin (B1676542) (compactin) through a stereoselective hydroxylation at the C-6 position. nih.govakjournals.comresearchgate.net This hydroxylation is a critical step in its synthesis and is carried out by microorganisms such as Streptomyces carbophilus. nih.gov The resulting 6'-hydroxyl group is what makes pravastatin more hydrophilic than its precursor and is the site of the potential oxidation to form the 6'-ketone derivative.
Synthetic Methodologies and Preparative Strategies for Pravastatin 6 Ketone Sodium Salt
Chemical Synthesis Approaches
The chemical synthesis of Pravastatin (B1207561) 6'-Ketone Sodium Salt primarily involves the modification of pravastatin or its precursors. These approaches are centered on the selective oxidation of the 6'-hydroxyl group to a ketone.
Derivatization from Pravastatin or its Precursors
The most direct synthetic route to Pravastatin 6'-Ketone Sodium Salt is through the derivatization of pravastatin itself. Pravastatin is a complex polyol, and its synthesis often begins with the fermentation of microbial precursors to produce compounds like mevastatin (B1676542), which are then chemically modified. naturalspublishing.com The synthesis of the 6'-ketone derivative would be a post-fermentation chemical transformation.
The starting material, pravastatin, possesses multiple hydroxyl groups, necessitating a selective approach to target the 6'-position. The reactivity of the different hydroxyl groups can be influenced by steric hindrance and electronic effects, which can be exploited to achieve regioselectivity. In some cases, protecting groups may be employed to shield the more reactive hydroxyls on the heptanoate (B1214049) side chain, allowing for the specific oxidation of the 6'-hydroxyl group on the decalin ring system.
Specific Reaction Pathways for Ketone Introduction
The introduction of the ketone at the 6'-position is achieved through the oxidation of the secondary alcohol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being critical to avoid over-oxidation or side reactions with other functional groups in the molecule. bham.ac.uk
Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). studymind.co.uk However, due to the toxicity of chromium, alternative methods are often preferred. Milder and more selective oxidizing agents such as Dess-Martin periodinane (DMP) or Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride) are well-suited for complex molecules like pravastatin. masterorganicchemistry.com These reagents operate under mild conditions, which helps to preserve the other sensitive functional groups present in the pravastatin molecule.
Another approach involves catalytic transfer hydrogenation, which can offer high selectivity for the oxidation of secondary alcohols over primary alcohols. nih.gov Ruthenium-based catalysts, for instance, can facilitate the dehydrogenation of the secondary alcohol at the 6'-position in the presence of a hydrogen acceptor like acetone. nih.gov
The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of the desired 6'-ketone product while minimizing the formation of impurities. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Isolation and Purification from Biological or Synthetic Matrices
Following the chemical synthesis, the this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.
Extraction Techniques
The initial step in the isolation process is typically an extraction. Given that the final product is a sodium salt, it will have significant aqueous solubility. The reaction mixture can be quenched and the pH adjusted to facilitate the separation of organic and aqueous layers. Liquid-liquid extraction is a common method, where the choice of solvent is crucial for efficient separation. Solvents such as ethyl acetate (B1210297), dichloromethane, or methyl isobutyl ketone are often used in the extraction of statin-related compounds. The distribution of the product between the organic and aqueous phases will depend on the pH of the aqueous layer and the polarity of the organic solvent. Multiple extractions may be necessary to maximize the recovery of the target compound.
Chromatographic Separation Methods
Due to the structural similarity between this compound and other pravastatin-related impurities, chromatographic techniques are essential for achieving high purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of pravastatin and its derivatives. researchgate.netresearchgate.net Reversed-phase HPLC, utilizing a C18 or C8 stationary phase, is particularly effective. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention and separation of the acidic components. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in the mixture.
For larger-scale purification, preparative HPLC can be employed. chem-soc.si This technique uses larger columns and higher flow rates to isolate gram quantities of the purified compound.
Capillary Electrophoresis (CE) is another powerful technique for the separation of pravastatin and its degradation products. researchgate.netsrce.hr Micellar electrokinetic chromatography (MEKC), a mode of CE, can provide excellent resolution of closely related compounds based on their differential partitioning between the aqueous buffer and micelles. researchgate.net
The following table summarizes typical chromatographic conditions used for the separation of pravastatin-related compounds, which would be applicable for the purification of the 6'-ketone derivative.
| Parameter | HPLC Condition 1 | HPLC Condition 2 | Capillary Electrophoresis |
| Stationary Phase | C18 column (150 mm x 4.6 mm) | C8 column | Fused silica (B1680970) capillary |
| Mobile Phase | Methanol-phosphate buffer (pH 7) | Acetonitrile:potassium dihydrogen orthophosphate (pH 3.0) | Borate buffer with SDS |
| Detection | UV at 238 nm | UV at 240 nm | UV at 237 nm |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | N/A (Voltage applied) |
| Reference | researchgate.net | researchgate.net | researchgate.net |
Structural Elucidation Techniques in Synthesis Confirmation
Once the this compound has been synthesized and purified, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.
¹H NMR (Proton NMR) provides information about the number and chemical environment of the hydrogen atoms in the molecule. The disappearance of the proton signal corresponding to the 6'-hydroxyl group and the potential downfield shift of the adjacent proton would be indicative of the oxidation.
¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms. The most significant change would be the appearance of a new signal in the carbonyl region (typically around 200 ppm) corresponding to the newly formed ketone, and a shift in the signal of the C6' carbon from the alcohol region (around 60-80 ppm) to the ketone region.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the precise location of the ketone group.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the compound, confirming that the oxidation has occurred without the loss of any other atoms.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragmentation pattern can provide valuable structural information. The fragmentation of the 6'-ketone derivative would be expected to differ from that of pravastatin, particularly in fragments involving the decalin ring system. chem-soc.si
The following table summarizes the expected key spectroscopic data for Pravastatin 6'-Ketone.
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the 6'-OH proton signal. |
| ¹³C NMR | Appearance of a carbonyl signal (~200 ppm); shift of the C6' signal. |
| HRMS | Molecular ion corresponding to the exact mass of C₂₃H₃₄O₇. |
| MS/MS | Characteristic fragmentation pattern differing from pravastatin. |
By combining the data from these analytical techniques, the structure of the synthesized this compound can be unambiguously confirmed.
Preclinical Biological Activity and Mechanistic Studies of Pravastatin 6 Ketone Sodium Salt
In Vitro Inhibition of HMG-CoA Reductase
HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, converting HMG-CoA to mevalonate. nih.govnih.gov Statins, including pravastatin (B1207561), act as competitive inhibitors of this enzyme. nih.govapexbt.com
Binding Affinity and Kinetic Characterization
Currently, there are no detailed academic studies available that characterize the binding affinity or kinetics of Pravastatin 6'-Ketone Sodium Salt with HMG-CoA reductase. While some commercial suppliers describe the compound as a competitive inhibitor of HMG-CoA reductase, specific inhibitory constants such as K_i or IC50 values from peer-reviewed research are not publicly documented. usbio.net
Comparative Potency with Pravastatin
Without specific kinetic data for this compound, a direct comparison of its potency with the parent compound, pravastatin, cannot be accurately made. Pravastatin sodium itself is a potent inhibitor of HMG-CoA reductase, with reported IC50 values in the nanomolar range. apexbt.com The structural modification at the 6'-position, from a hydroxyl group in pravastatin to a ketone group, would likely alter the binding interaction with the active site of HMG-CoA reductase, but the extent of this alteration on inhibitory activity has not been quantified in published studies.
Cellular and Subcellular Effects on Cholesterol Biosynthesis Pathways
Pravastatin is known to inhibit cholesterol synthesis in various cell types, including hepatocytes and macrophages. apexbt.com This inhibition leads to a compensatory upregulation of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from circulation. nih.gov However, no specific studies have been identified that investigate the cellular or subcellular effects of this compound on the cholesterol biosynthesis pathway. Therefore, it is unknown whether this impurity retains the ability to modulate cholesterol synthesis within cells or its relative efficacy in doing so compared to pravastatin.
Mechanistic Investigations of Potential Off-Target Activities
The parent drug, pravastatin, has been investigated for various pleiotropic (off-target) effects beyond cholesterol lowering. There are no identified academic or mechanistic investigations into the potential off-target activities of this compound.
Role As a Pharmaceutical Impurity and Reference Standard
Identification and Monitoring in Pravastatin (B1207561) Formulations
The presence of impurities in pharmaceutical products, even in small amounts, can impact their safety and efficacy. chem-soc.si Regulatory bodies mandate the identification and quantification of impurities exceeding 0.1%. chem-soc.si Pravastatin 6'-Ketone Sodium Salt is one such impurity that requires careful monitoring in pravastatin formulations. pharmaffiliates.com
Various analytical techniques are employed to identify and monitor this impurity. High-performance liquid chromatography (HPLC) is a primary method used for the separation and quantification of pravastatin and its impurities. chem-soc.sinih.govresearchgate.net Official pharmacopoeia monographs, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide standardized HPLC methods for analyzing pravastatin and its impurities in finished dosage forms. nih.govmdpi.com These methods typically involve a reversed-phase C18 column and UV detection at 238 nm, the maximum absorption wavelength of pravastatin. nih.govmdpi.com Impurities are identified based on their relative retention times compared to the main pravastatin peak. nih.gov
For more detailed structural information and to identify unknown impurities, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools. chem-soc.siregistech.com These techniques provide mass-to-charge ratio data, which aids in the elucidation of the impurity's chemical structure. chem-soc.si In some instances, specialized techniques like nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of isolated impurities. mdpi.comregistech.com
A holistic approach to impurity management involves tracking and managing impurity profiles at each step of the synthetic route using data management tools. registech.com This proactive strategy allows for early identification of impurity formation and helps in developing control measures to minimize their levels in the final active pharmaceutical ingredient (API). registech.com
Significance in Pharmaceutical Quality Control and Impurity Profiling
The control of impurities is a critical aspect of pharmaceutical quality control. Impurity profiling, the identification and quantification of all impurities in a drug substance, is essential for ensuring the consistency and safety of the manufacturing process. registech.compharmaffiliates.com The presence of this compound and other impurities can indicate variations in the manufacturing process or degradation of the drug substance. chem-soc.si
Regulatory guidelines necessitate that any impurity present above a certain threshold be identified and qualified through toxicological studies. registech.com Therefore, having a comprehensive impurity profile for pravastatin is crucial for regulatory submissions and for ensuring that the levels of all impurities, including this compound, are within acceptable limits.
The development of robust analytical methods is fundamental to effective impurity profiling. registech.com Stability-indicating HPLC methods are particularly important as they can separate the drug substance from its degradation products, providing a clear picture of the drug's stability over time. researchgate.netregistech.com
Development and Use as an Analytical Reference Standard
Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in a sample. scbt.comsigmaaldrich.com The development and availability of a well-characterized reference standard for this compound are indispensable for accurate and reliable quality control of pravastatin formulations. scbt.comnih.gov
The process of developing a reference standard involves synthesizing or isolating the impurity and then extensively characterizing it to confirm its identity and purity. registech.com This characterization typically includes techniques such as NMR, mass spectrometry, and chromatography.
Once established, the reference standard for this compound is used in several key applications:
Identification: By comparing the retention time or other analytical properties of a peak in a sample chromatogram to that of the reference standard, analysts can definitively identify the presence of this compound.
Quantification: The reference standard is used to create a calibration curve, which allows for the accurate determination of the concentration of the impurity in the pravastatin sample.
Method Validation: Reference standards are essential for validating analytical methods, ensuring they are accurate, precise, and specific for the intended purpose. researchgate.net
Several pharmaceutical reference standard providers offer this compound for use in quality control laboratories. pharmaffiliates.comscbt.com These standards are supplied with a certificate of analysis detailing their identity and purity, ensuring their suitability for regulatory purposes. scbt.com
Future Research Directions and Academic Implications
Elucidation of Novel Formation Pathways
The formation of Pravastatin (B1207561) 6'-Ketone Sodium Salt is primarily understood as an impurity arising during the synthesis of pravastatin and as a metabolite. usbio.net However, a deeper investigation into its formation pathways is a crucial area for future research. While some metabolites of pravastatin are formed through non-enzymatic acid-catalyzed isomerization in the stomach, others are produced in the cytosol of the liver and small intestinal mucosa cells. nih.gov Further studies are needed to delineate the specific enzymatic and non-enzymatic processes that lead to the oxidation of the 6-hydroxyl group of pravastatin to a ketone. Understanding these pathways could lead to improved manufacturing processes for pravastatin with lower impurity profiles. Research in this area could involve isotopic labeling studies to trace the origin of the ketone oxygen and in vitro experiments with liver microsomes and other cellular fractions to identify the specific enzymes responsible for its formation.
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of trace amounts of Pravastatin 6'-Ketone Sodium Salt in pharmaceutical preparations and biological matrices present an analytical challenge. Current methods often rely on High-Performance Liquid Chromatography (HPLC) with UV detection. mdpi.comresearchgate.net However, the development of more sensitive and selective analytical techniques is a key area for future research.
Advanced analytical methods could provide more accurate and precise measurements, which is critical for quality control in pharmaceutical manufacturing and for detailed pharmacokinetic studies.
| Analytical Technique | Potential Advantages for Pravastatin 6'-Ketone Analysis |
| Ultra-Performance Liquid Chromatography (UPLC) | Offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high selectivity and sensitivity for quantifying low levels of the ketone in complex matrices like plasma and urine. nih.govnih.govutmb.edu |
| High-Resolution Mass Spectrometry (HRMS) | Enables accurate mass measurements, aiding in the unequivocal identification of the compound and its differentiation from other isomers and impurities. mdpi.com |
Future research could focus on the development and validation of these advanced methods for the routine analysis of this compound.
Contribution to Understanding Pravastatin's Overall Disposition and Metabolite Profiles
The study of this compound contributes significantly to the broader understanding of pravastatin's disposition and the intricate network of its metabolic pathways. Pravastatin undergoes extensive metabolism, and its metabolites are cleared through both hepatic and renal routes. nih.govresearchgate.net By characterizing the formation, distribution, and elimination of the 6'-ketone metabolite, researchers can build a more complete picture of how the parent drug is processed in the body. This knowledge is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov The hydrophilic nature of pravastatin and its distinct metabolic profile, which involves minimal cytochrome P450 enzyme activity, make it unique among statins. nih.govpharmgkb.org A thorough investigation of all its metabolites, including the 6'-ketone, will further refine our understanding of its pharmacokinetic behavior.
Potential for Derivatization in Drug Discovery Research (excluding therapeutic development)
Beyond its role as a metabolite and impurity, the chemical structure of this compound offers potential for derivatization in drug discovery research. The ketone functional group provides a reactive handle for chemical modifications, allowing for the synthesis of a variety of derivatives. These derivatives can serve as valuable research tools. For instance, they could be used to develop probes for studying the active site of HMG-CoA reductase or to create affinity chromatography columns for purifying proteins that interact with pravastatin or its metabolites. The synthesis of such derivatives, while not aimed at creating new therapeutic agents, can significantly contribute to fundamental research in enzymology and drug-receptor interactions. researchgate.netnih.govnih.gov
Q & A
Q. What analytical methods are recommended for quantifying Pravastatin 6'-Ketone Sodium Salt in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is a validated method for quantification. For example, USP protocols specify using a Spherisorb or Nova-Pak L1 column with UV detection at 238 nm, where the pravastatin peak elutes at 3–5 minutes . Square-wave voltammetry on glassy carbon electrodes can also be employed, as demonstrated in tablet analysis with a recovery rate of 98–102% . Ensure compliance with pharmacopeial guidelines for dissolution testing, which may require multiple procedures depending on formulation variants .
Q. How can structural elucidation of this compound be performed?
Use spectroscopic techniques such as:
- UV-Vis spectroscopy : Confirm maxima at 238 nm in aqueous solutions, consistent with pravastatin derivatives .
- Mass spectrometry (MS) : Compare fragmentation patterns with reference standards (e.g., USP Pravastatin Sodium RS) .
- Nuclear magnetic resonance (NMR) : Analyze proton and carbon shifts to verify the ketone group at the 6' position, referencing analogs like 3α-hydroxy pravastatin sodium salt (CAS 81093-43-8) .
Q. What pharmacopeial standards apply to the quality control of this compound?
USP monographs require:
- Purity between 90–110% of the labeled amount .
- Validation of related compounds (e.g., lactone derivatives) via HPLC with resolution ≥2.0 between peaks .
- Hygroscopicity management during storage, as sodium salts are prone to moisture absorption .
Advanced Research Questions
Q. What synthetic challenges arise in producing high-purity this compound, and how can they be mitigated?
Key challenges include:
- Impurity formation : Epimerization at the 6' position or lactonization (e.g., pravastatin lactone, CAS 85956-22-5) . Use tert-butyldimethylsilyl ether derivatives to stabilize intermediates during synthesis .
- Resolution of diastereomers : Optimize chiral chromatography conditions using USP reference standards (e.g., 1,1,3,3-tetramethylbutylamine derivatives) .
- Yield optimization : Monitor reaction kinetics under controlled pH (6.5–7.5) to prevent degradation .
Q. How do metabolic pathways of this compound differ from other sodium salt derivatives, and what are the implications for pharmacokinetic studies?
- Phase I metabolism : The 6'-ketone group may reduce hepatic oxidation compared to hydroxylated derivatives (e.g., 3β-hydroxy pravastatin sodium salt, CAS 81093-43-8), altering bioavailability .
- Data discrepancies : Cross-validate LC-MS/MS results with clinical trial source data (e.g., plasma concentration-time curves) to resolve conflicts between in vitro and in vivo findings .
Q. How can researchers address contradictions in dissolution profiles between generic and branded formulations of pravastatin sodium salts?
- Methodological adjustments : Adhere to USP-revised dissolution tests (Test 2) for newer generics, which may require alternative media or agitation rates .
- Statistical analysis : Apply multivariate regression to isolate formulation-specific variables (e.g., excipient interactions) from batch-to-batch variability .
Data Analysis and Validation
Q. What strategies are effective for validating the stability of this compound under varying storage conditions?
- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light to identify degradation products (e.g., lactone formation) .
- Long-term stability protocols : Store samples in airtight containers with desiccants and monitor purity via HPLC every 3–6 months .
Q. How should researchers interpret conflicting data on the cardiovascular efficacy of pravastatin sodium salts across clinical trials?
- Subgroup analysis : Stratify data by patient demographics (e.g., LDL baseline levels) to identify cohorts with significant risk reduction (24% in coronary mortality, 95% CI: 12–35%) .
- Meta-analysis : Pool results from trials using standardized endpoints (e.g., nonfatal myocardial infarction) to resolve heterogeneity in effect sizes .
Tables for Reference
| Analytical Parameter | HPLC Conditions | Acceptance Criteria | Reference |
|---|---|---|---|
| Column Type | Spherisorb/Nova-Pak L1 | Resolution ≥2.0 | |
| Detection Wavelength | 238 nm | Peak Purity ≥99% | |
| Retention Time | 3–5 minutes | RSD ≤2% |
| Common Impurities | CAS Number | Mitigation Strategy | Reference |
|---|---|---|---|
| Pravastatin Lactone | 85956-22-5 | pH-controlled synthesis | |
| 6-epi Pravastatin Sodium Salt | 81176-41-2 | Chiral chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
